Cas no 84619-58-9 ((1S)-2-Amino-1-cyclohexylethan-1-ol)

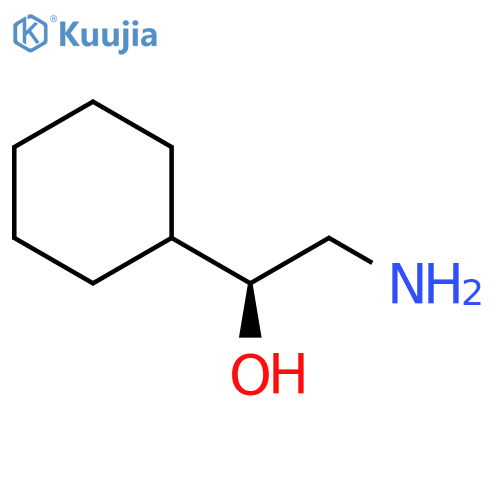

84619-58-9 structure

商品名:(1S)-2-Amino-1-cyclohexylethan-1-ol

(1S)-2-Amino-1-cyclohexylethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (S)-2-amino-1-cyclohexylethan-1-ol

- Cyclohexanemethanol, α-(aminomethyl)-, (αS)-

- CHEMBL2079652

- 84619-58-9

- SCHEMBL23270700

- AKOS017407420

- EN300-1146980

- (1S)-2-amino-1-cyclohexylethan-1-ol

- (1S)-2-Amino-1-cyclohexylethan-1-ol

-

- インチ: 1S/C8H17NO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6,9H2/t8-/m1/s1

- InChIKey: MSIAFRBGOYFCND-MRVPVSSYSA-N

- ほほえんだ: [C@@H](C1CCCCC1)(O)CN

計算された属性

- せいみつぶんしりょう: 143.131014166g/mol

- どういたいしつりょう: 143.131014166g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 89.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 46.2Ų

じっけんとくせい

- 密度みつど: 0.999±0.06 g/cm3(Predicted)

- ふってん: 273.8±13.0 °C(Predicted)

- 酸性度係数(pKa): 12.85±0.35(Predicted)

(1S)-2-Amino-1-cyclohexylethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1146980-2.5g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 2.5g |

$2071.0 | 2023-10-25 | |

| Enamine | EN300-1146980-10.0g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 10g |

$3837.0 | 2023-06-09 | ||

| Enamine | EN300-1146980-1.0g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 1g |

$892.0 | 2023-06-09 | ||

| Enamine | EN300-1146980-0.25g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 0.25g |

$972.0 | 2023-10-25 | |

| Enamine | EN300-1146980-1g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 1g |

$1057.0 | 2023-10-25 | |

| Enamine | EN300-1146980-5.0g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 5g |

$2587.0 | 2023-06-09 | ||

| Enamine | EN300-1146980-0.1g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 0.1g |

$930.0 | 2023-10-25 | |

| Enamine | EN300-1146980-0.5g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 0.5g |

$1014.0 | 2023-10-25 | |

| Enamine | EN300-1146980-0.05g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 0.05g |

$888.0 | 2023-10-25 | |

| Enamine | EN300-1146980-10g |

(1S)-2-amino-1-cyclohexylethan-1-ol |

84619-58-9 | 95% | 10g |

$4545.0 | 2023-10-25 |

(1S)-2-Amino-1-cyclohexylethan-1-ol 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

84619-58-9 ((1S)-2-Amino-1-cyclohexylethan-1-ol) 関連製品

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量